Osu 6162 hydrochloride

Dopamine D2 receptor Receptor binding kinetics Antipsychotic

Researchers requiring a D2/5-HT2A ligand that avoids the motor confounds of classical antipsychotics need OSU-6162 hydrochloride. This dopamine stabilizer overcomes the catalepsy and hypolocomotion that compromise behavioral studies. • 2.2-fold lower D2 antagonism IC₅₀ than pridopidine; fast dissociation kinetics vs. haloperidol. • Nanomolar sigma-1 receptor affinity enables D2R-σ₁R heteroreceptor complex studies. • Supplied as the (S)-enantiomer; ≥98% HPLC purity with batch-specific COA.

Molecular Formula C15H24ClNO2S
Molecular Weight 317.9 g/mol
CAS No. 156907-84-5
Cat. No. B1678934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsu 6162 hydrochloride
CAS156907-84-5
Synonyms(S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine hydrochloride
3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine
PNU 96391
PNU-96391
PNU96391
Molecular FormulaC15H24ClNO2S
Molecular Weight317.9 g/mol
Structural Identifiers
SMILESCCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl
InChIInChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1
InChIKeyLEMGVHZVBREXAD-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OSU-6162 Hydrochloride: Dopamine Stabilizer


OSU‑6162 hydrochloride (PNU‑96391) is a dopamine stabilizer belonging to the phenylpiperidine class, characterized by its ability to normalize dopaminergic signaling depending on the prevailing dopaminergic tone [1]. It acts as a partial agonist at dopamine D₂ and serotonin 5‑HT₂A receptors, yet exhibits only moderate in vitro affinity for D₂ (Ki = 447 nM) and D₃ (Ki = 1305 nM) receptors . Despite this moderate affinity, OSU‑6162 achieves high in vivo D₂ receptor occupancy and lacks the catalepsy and hypolocomotion typical of classical antipsychotics [2]. The compound is supplied as the (S)-enantiomer, with the (R)-enantiomer displaying a distinct pharmacological profile .

OSU-6162 Hydrochloride vs. Other Dopamine Modulators


Despite sharing a common “dopamine stabilizer” designation with compounds like pridopidine (ACR16), OSU‑6162 cannot be generically substituted due to quantifiable differences in receptor binding kinetics, functional antagonism potency, and secondary pharmacology. Even within the same phenylpiperidine class, OSU‑6162 exhibits a 2.2‑fold lower IC₅₀ for D₂ antagonism than pridopidine, a significantly faster D₂ receptor dissociation rate than typical antipsychotics, and nanomolar affinity for the sigma‑1 receptor that is absent in many D₂‑targeted agents [1][2]. These distinctions translate into divergent in vivo occupancy, behavioral efficacy, and side‑effect profiles, making direct experimental comparison mandatory for rigorous research design [3].

OSU-6162 Hydrochloride: Differentiation Evidence


Faster D₂ Dissociation vs. Classical Antipsychotics

In a cellular functional assay, OSU‑6162 displayed fast dopamine D₂ receptor dissociation properties, a kinetic feature associated with atypical antipsychotic efficacy and reduced extrapyramidal side effects. In contrast, the typical antipsychotics haloperidol and raclopride exhibited slow dissociation kinetics under identical experimental conditions [1].

Dopamine D2 receptor Receptor binding kinetics Antipsychotic

D₂ Antagonism Potency vs. Pridopidine

In a head‑to‑head cellular assay measuring dopamine‑induced responses, OSU‑6162 concentration‑dependently antagonized D₂ receptor activity with an IC₅₀ of 5.8 µM, whereas the closely related dopamine stabilizer pridopidine (ACR16) displayed an IC₅₀ of 12.9 µM, indicating that OSU‑6162 is approximately 2.2‑fold more potent as a D₂ antagonist in this functional context [1].

Dopamine D2 receptor Functional antagonism IC50

Sigma‑1 Receptor Affinity vs. Typical Antipsychotics

Radioligand binding studies reveal that OSU‑6162 possesses nanomolar affinity for the sigma‑1 receptor (σ₁R), a chaperone protein implicated in neuroprotection, synaptic plasticity, and addiction. In contrast, most typical D₂‑targeted antipsychotics and dopamine agonists lack appreciable σ₁R affinity [1]. This secondary pharmacology is shared with pridopidine, but the combination of high σ₁R affinity with the faster D₂ dissociation kinetics of OSU‑6162 creates a distinct polypharmacology profile [1].

Sigma-1 receptor Multi-target pharmacology Addiction

Non-Motor Symptom Improvement in Huntington's Disease

In a double‑blind, placebo‑controlled crossover trial in Huntington's disease patients, 4‑week treatment with OSU‑6162 (up to 45 mg twice daily) resulted in a significant improvement in the Short Form 36 Vitality score, primarily driven by reduced feelings of being 'worn‑out,' and a reduction in depressive symptoms on the Beck Depression Inventory. In contrast, only small and non‑significant differences were observed in motor functions between OSU‑6162 and placebo, distinguishing its clinical benefit profile from agents that primarily target motor symptoms [1].

Huntington's disease Non-motor symptoms Clinical trial

Enantiomer-Specific Pharmacology

The (R)-enantiomer of OSU‑6162 ((+)-OSU‑6162) exhibits a markedly different pharmacological fingerprint compared to the commercially available (S)-enantiomer. Specifically, (+)-OSU‑6162 demonstrates higher efficacy at the 5‑HT₂A receptor but possesses lower affinity for the dopamine D₂ receptor. In contrast, the (S)-enantiomer maintains higher D₂ affinity and a distinct 5‑HT₂A partial agonist profile . This stereochemical divergence underscores that the (S)-configuration is essential for achieving the desired dopamine‑stabilizing profile.

Enantioselectivity 5-HT2A receptor Dopamine D2 receptor

OSU-6162 Hydrochloride: Research Applications


D₂ Receptor Kinetics & Antipsychotic Activity

Researchers seeking a D₂ antagonist that does not induce catalepsy or hypolocomotion should select OSU‑6162. Its fast receptor dissociation kinetics, directly compared to haloperidol and raclopride, provide a clean tool for studying antipsychotic‑like behavioral effects (e.g., reversal of MK‑801‑induced social withdrawal) in rodent models, free from the motor confounds typical of classical antipsychotics [1][2].

Non-Motor Symptom Relief in Neurodegenerative Disorders

Based on its clinical efficacy in improving vitality and mood in Huntington's disease patients [3], OSU‑6162 is a high‑priority compound for preclinical research into non‑motor symptoms of neurodegenerative diseases, including Parkinson's disease fatigue and depression. Its favorable tolerability profile in human studies further supports its use in long‑term in vivo experiments [3].

Sigma‑1 Receptor Effects in Addiction & Synaptic Plasticity

Given its nanomolar affinity for the sigma‑1 receptor [4], OSU‑6162 serves as an ideal probe for dissecting σ₁R contributions to dopamine‑related behaviors. It is particularly valuable in models of cocaine self‑administration and alcohol use disorder, where σ₁R engagement may modulate D₂R‑σ₁R heteroreceptor complex formation and alter synaptic responses [5].

Comparative Pharmacology of Phenylpiperidine Dopamine Stabilizers

When designing experiments to compare the pharmacological effects of dopamine stabilizers, OSU‑6162 is the essential comparator to pridopidine (ACR16). The direct head‑to‑head data demonstrating a 2.2‑fold difference in D₂ antagonism IC₅₀ and distinct receptor dissociation kinetics allows for rigorous, quantitative comparisons that are not possible with other compounds [1].

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